Octadec-8-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

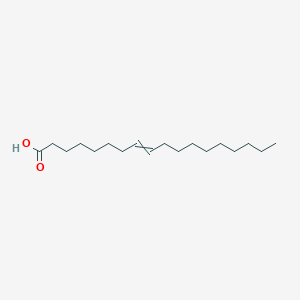

Octadec-8-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Biological Significance

Octadec-8-enoic acid is characterized by its unique structural properties, particularly the double bond located at the eighth carbon from the carboxylic end of the molecule. This specific configuration influences its physical and chemical behavior, making it distinct from other fatty acids like oleic acid (octadec-9-enoic acid).

Research indicates that this compound possesses anti-inflammatory properties and may positively influence lipid metabolism. It has been linked to improvements in cardiovascular health by enhancing lipid profiles and reducing heart disease risk.

Nutraceuticals and Functional Foods

Studies have highlighted the conversion of linoleic acid to various fatty acid metabolites, including this compound, using probiotic strains such as Lactobacillus plantarum. This biotransformation has implications for human nutrition and the development of functional foods .

Case Study: Lactobacillus plantarum 13-3

- Objective : To assess the capability of Lactobacillus plantarum to convert linoleic acid into beneficial fatty acids.

- Findings : The strain effectively converted linoleic acid into this compound along with other metabolites, suggesting potential applications in functional food production .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana showed effectiveness in inhibiting pro-inflammatory cytokines in macrophage cells exposed to lipopolysaccharides (LPS) .

Key Findings:

- Inhibition of Cytokines : The compound reduced levels of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells, indicating its potential as a therapeutic agent against inflammatory diseases.

Skin Health

Research has suggested that this compound may play a role in skin health by influencing sebum composition. A study indicated its possible involvement in facial skin redness, highlighting its relevance in dermatological applications .

Biodiesel Production

This compound can undergo esterification to form biodiesel through reactions with alcohols. This process is part of a broader trend toward utilizing renewable resources for energy production.

Food Industry

In the food industry, this compound is valued for its nutritional benefits. It is often incorporated into dietary supplements aimed at improving heart health and overall wellness.

Propriétés

Formule moléculaire |

C18H34O2 |

|---|---|

Poids moléculaire |

282.5 g/mol |

Nom IUPAC |

octadec-8-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20) |

Clé InChI |

WRIDQFICGBMAFQ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC=CCCCCCCC(=O)O |

Synonymes |

8-octadecenoic acid 8-octadecenoic acid, (E)-isomer 8-octadecenoic acid, (Z)-isomer 8-octadecenoic acid, sodium salt, (Z)-isomer cis-8-octadecenoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.